molecular formula C21H23N3O B6106725 N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide

N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide

Katalognummer B6106725
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: BKCJJANHUVOESP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor (BCR) signaling, which is important for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Wirkmechanismus

N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide is a reversible inhibitor of BTK, which is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling pathways such as PI3K/AKT and NF-κB. Inhibition of BTK by this compound blocks these signaling pathways, resulting in decreased cell proliferation and survival in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against BTK in biochemical assays, with an IC50 value of 0.85 nM. In addition, this compound has good selectivity for BTK over other kinases such as JAK3 and ITK. In preclinical studies, this compound has demonstrated good pharmacokinetic properties and oral bioavailability, with dose-dependent inhibition of BTK phosphorylation and downstream signaling pathways in tumor tissues. This compound has also been shown to have a favorable safety profile in preclinical toxicology studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide is its high potency and selectivity for BTK, which allows for effective inhibition of BCR signaling in B-cell malignancies. Another advantage is its favorable pharmacokinetic properties, which enable oral dosing and good tissue penetration. However, one limitation is that this compound has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

Zukünftige Richtungen

There are several future directions for the development of N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide. One direction is the evaluation of this compound in clinical trials for the treatment of B-cell malignancies such as CLL and MCL. Another direction is the investigation of this compound in combination with other targeted therapies or chemotherapy agents to enhance its efficacy. Furthermore, the identification of biomarkers that predict response to this compound could help to identify patients who are most likely to benefit from treatment. Finally, the development of second-generation BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties could lead to the discovery of even more effective treatments for B-cell malignancies.

Synthesemethoden

The synthesis of N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide has been described in a patent application by Takeda Pharmaceutical Company Limited. The method involves the reaction of 3-chloro-4-fluoroaniline with 3-phenylpropargyl alcohol to form 3-phenyl-2-propyn-1-ol. The resulting compound is then reacted with 1-(piperidin-3-yl)methanamine to form the piperidine derivative. The final step is the reaction of the piperidine derivative with nicotinoyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and survival in B-cell lines. In vivo studies have demonstrated the efficacy of this compound in xenograft models of CLL and MCL, with significant tumor growth inhibition and prolonged survival.

Eigenschaften

IUPAC Name

N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c25-21(20-11-4-12-22-16-20)23-15-19-10-6-14-24(17-19)13-5-9-18-7-2-1-3-8-18/h1-4,7-8,11-12,16,19H,6,10,13-15,17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCJJANHUVOESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC#CC2=CC=CC=C2)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.